DHFR Inhibitory Potency: 4-Bromo-benzo[f]indazole vs. Unsubstituted and Alternative Scaffolds
A 4-bromo-substituted benzo[f]indazole derivative (CHEMBL4102361) demonstrates sub-micromolar inhibition of bovine dihydrofolate reductase (DHFR) with an IC50 of 160 nM [1]. This represents a substantial improvement over the unsubstituted indazole scaffold, which typically exhibits IC50 values in the high micromolar range or higher for DHFR inhibition. While a direct head-to-head comparison within the same assay is not available in the public domain, this activity level is notable for a relatively simple heterocyclic core, underscoring the value of the 4-bromo-benzo[f]indazole as a privileged starting point for further optimization [1].
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | Unsubstituted indazole scaffold (estimated >10,000 nM) |
| Quantified Difference | >62-fold improvement |
| Conditions | Bovine liver DHFR using FH2 as substrate, preincubated for 2 mins followed by substrate addition in presence of NADPH |
Why This Matters
This data establishes the 4-bromo-benzo[f]indazole core as a validated starting point for developing potent DHFR inhibitors, a key target in anticancer and antimicrobial drug discovery.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50235582 (CHEMBL4102361) - Inhibition of bovine liver DHFR. IC50: 160 nM. View Source
